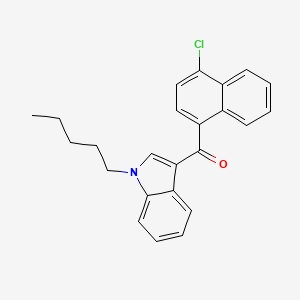
JWH-398
Übersicht
Beschreibung
JWH 398 ist eine synthetische chemische Verbindung, die zur Naphthoylindol-Familie gehört. Es wirkt als Cannabinoid-Agonist sowohl am Cannabinoid-Rezeptor Typ 1 als auch am Cannabinoid-Rezeptor Typ 2. Diese Verbindung wurde von John W. Huffman entdeckt und ist bekannt für seine analgetischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Cannabinoid-Rezeptoren und seines Potenzials als Werkzeug zum Verständnis des Endocannabinoid-Systems.
Medizin: Wird wegen seiner analgetischen Eigenschaften und potenziellen therapeutischen Anwendungen in der Schmerztherapie untersucht.
Industrie: Wird bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen eingesetzt
Wirkmechanismus
JWH 398 entfaltet seine Wirkung, indem es als Agonist sowohl am Cannabinoid-Rezeptor Typ 1 als auch am Cannabinoid-Rezeptor Typ 2 wirkt. Es bindet mit hoher Affinität an diese Rezeptoren, was zur Aktivierung verschiedener intrazellulärer Signalwege führt. Diese Aktivierung führt zur Modulation der Neurotransmitterfreisetzung, was zu seinen analgetischen und psychoaktiven Wirkungen beiträgt .
Wirkmechanismus
Target of Action
JWH-398, also known as 1-Pentyl-3-(4-chloro-1-naphthoyl)indole, is an analgesic chemical from the naphthoylindole family . It primarily targets the cannabinoid receptors CB1 and CB2 . These receptors play a significant role in various physiological functions such as cognitive processes, memory, motor control, pain sensation, appetite, and homeostasis .
Mode of Action
This compound acts as a cannabinoid agonist at both the CB1 and CB2 receptors . It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . This means that this compound binds to these receptors and activates them, mimicking the effects of natural cannabinoids.
Biochemical Pathways
The endocannabinoid system plays a significant role in many physiological functions and in the regulation of the cardiovascular system, gastrointestinal system, and immune system .
Pharmacokinetics
Synthetic cannabinoids are generally known for their high lipophilicity and distribution into brain and fat tissue . They are full agonists of CB1 and CB2 receptors and reported to be up to 170 times more potent than THC .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the CB1 and CB2 receptors. As an agonist of these receptors, this compound can induce various physiological effects, such as analgesia . Synthetic cannabinoids are also associated with various cardiac events including acute myocardial infarction and sudden cardiac death . There
Biochemische Analyse
Biochemical Properties
JWH-398 interacts with cannabinoid receptors CB1 and CB2 . It has a mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The interaction of this compound with these receptors influences various biochemical reactions within the body.
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a full agonist at both the CB1 and CB2 cannabinoid receptors
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JWH 398 beinhaltet die Reaktion von 1-Pentylindol mit 4-Chlornaphthoylchlorid. Die Reaktion findet typischerweise in Gegenwart einer Base wie Triethylamin statt, die die Bildung des gewünschten Produkts erleichtert. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um Nebenreaktionen mit Wasser zu vermeiden .
Industrielle Produktionsmethoden
Die industrielle Produktion von JWH 398 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktion wird in großen Reaktoren durchgeführt, um erhebliche Mengen der Verbindung zu produzieren. Das Produkt wird dann mittels Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH 398 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: JWH 398 kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können JWH 398 in seine entsprechenden Alkohole umwandeln.
Substitution: Halogenierung oder andere Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Vergleich Mit ähnlichen Verbindungen
JWH 398 ist Teil einer größeren Familie von synthetischen Cannabinoiden, darunter:
JWH 018: Bekannt für seine hohe Potenz und weit verbreitete Verwendung in synthetischen Cannabisprodukten.
JWH 073: Ähnlich in der Struktur wie JWH 018, jedoch mit geringfügig unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit von JWH 398
JWH 398 ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die eine 4-Chlornaphthoylgruppe enthält. Dieses Strukturmerkmal trägt zu seinen unterschiedlichen Bindungsaffinitäten und pharmakologischen Wirkungen im Vergleich zu anderen synthetischen Cannabinoiden bei .
Eigenschaften
IUPAC Name |
(4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBHGFOHXVVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156131 | |
| Record name | JWH-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292765-18-4 | |
| Record name | (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1292765-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-398 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1292765184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-398 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX0E95S90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does JWH-398 interact with its target and what are the downstream effects?
A: this compound is a synthetic cannabinoid that acts as a potent agonist at both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2) [, ]. While its precise mechanism of action is still under investigation, like other cannabinoid agonists, it's believed to exert its effects by binding to these receptors and modulating downstream signaling pathways. This can lead to a variety of physiological effects, including altered mood, perception, and motor function.
Q2: What is the structural characterization of this compound?
A: * IUPAC name: 1-Pentyl-3-(4-chloro-1-naphthoyl)indole * Molecular Formula: C24H22ClNO* Molecular Weight: 375.89 g/mol* Spectroscopic Data: While specific spectroscopic data isn't extensively discussed in the provided papers, common characterization techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed to confirm the structure of synthetic cannabinoids like this compound [].
Q3: What analytical methods are used to detect this compound?
A: Several analytical methods have been successfully employed to detect and quantify this compound and its metabolites in biological samples, primarily urine. * Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is widely used in forensic toxicology and doping control to identify and quantify this compound metabolites in urine samples [, , ].* Gas Chromatography-Mass Spectrometry (GC-MS): This method is also used for analyzing this compound and other synthetic cannabinoids in seized herbal mixtures [].* Immunoassays: While not as specific as mass spectrometry-based methods, immunoassays offer a rapid and cost-effective screening tool for detecting the presence of this compound and related compounds in urine [].
Q4: Has this compound been found in commercially available products?
A: Yes, this compound has been detected in commercially available herbal mixtures marketed as "incense" or "spice," which are often used as a legal alternative to cannabis []. Importantly, the composition of these mixtures can vary significantly, making it difficult to predict the actual content and posing risks to users who are unaware of the potential dangers.
Q5: What is known about the metabolism of this compound?
A: Research indicates that this compound undergoes extensive metabolism in the body, primarily in the liver. The primary metabolic pathways include hydroxylation of the pentyl chain and N-dealkylation, resulting in various metabolites [, ]. One specific metabolite, this compound N-(5-hydroxypentyl), has been identified and used as a target analyte in urine drug testing for this compound consumption [].
Q6: What are the potential toxicological concerns associated with this compound?
A: While specific toxicological data on this compound is limited, its use has been linked to a range of adverse effects, including acute ischemic strokes, myocardial infarction, and cardiac arrhythmias []. These severe cardiovascular events emphasize the potential dangers associated with consuming synthetic cannabinoids like this compound. Further research is needed to comprehensively evaluate the short-term and long-term toxicological effects of this compound.
Q7: What is the relationship between the structure of this compound and its activity?
A: While dedicated SAR (Structure-Activity Relationship) studies on this compound might be limited in the provided literature, it's important to note that even minor modifications to the core structure of synthetic cannabinoids can significantly alter their binding affinity, potency, and selectivity for cannabinoid receptors []. These structural changes can influence the compound's pharmacological and toxicological profiles.
Q8: Are there any regulations in place regarding this compound?
A: Due to the emergence of this compound and other synthetic cannabinoids in the illicit drug market and their potential for abuse and adverse effects, many countries, including Germany, have implemented legal controls and scheduling of these substances to mitigate their associated risks []. These regulations often involve classifying these compounds as controlled substances, making their production, sale, and possession illegal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


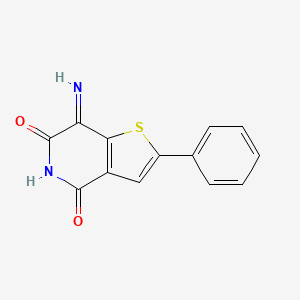
![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)
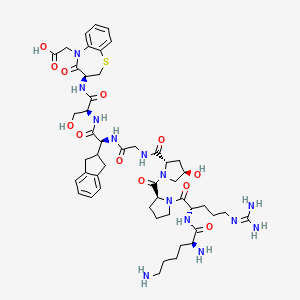

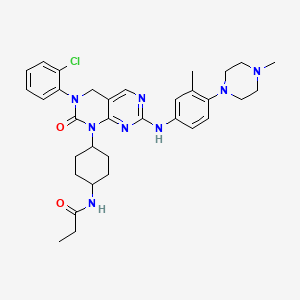

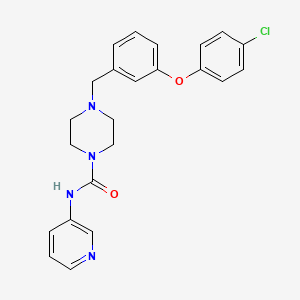
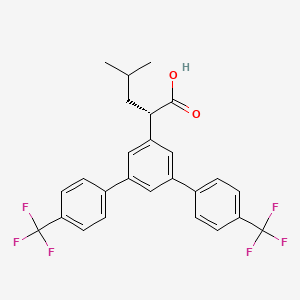
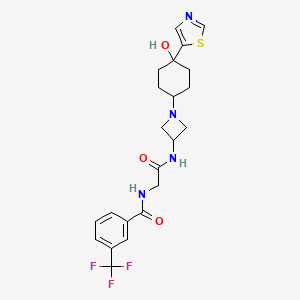
![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid](/img/structure/B608221.png)
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)
